N-Desmethyl Propamocarb

Description

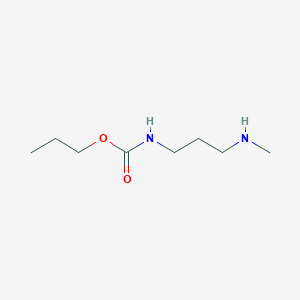

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

propyl N-[3-(methylamino)propyl]carbamate |

InChI |

InChI=1S/C8H18N2O2/c1-3-7-12-8(11)10-6-4-5-9-2/h9H,3-7H2,1-2H3,(H,10,11) |

InChI Key |

DLFIWYTWQFOSEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)NCCCNC |

Origin of Product |

United States |

Elucidation of Metabolic and Degradation Pathways of N Desmethyl Propamocarb

N-Demethylation as a Primary Biotransformation Mechanism Leading to N-Desmethyl Propamocarb (B29037) Formation

The principal pathway for the formation of N-Desmethyl Propamocarb is the N-demethylation of its parent compound, propamocarb. regulations.govregulations.gov This biotransformation reaction involves the removal of one of the two methyl groups from the tertiary amine of the propamocarb molecule. This process is a common metabolic route in a wide range of organisms, including plants, animals, and microorganisms. regulations.govregulations.gov

Pathways of this compound Formation in Diverse Biological and Environmental Matrices

The formation of this compound has been documented across various matrices, including agricultural crops, animal models, and environmental compartments like soil and water. The extent and rate of its formation are influenced by the specific biological system and environmental conditions.

Biotransformation in Plant Systems (e.g., Agricultural Crops)

In plants, the metabolism of propamocarb leads to the formation of several metabolites, including this compound. apvma.gov.au Studies on crops such as potatoes, cucumbers, and spinach have shown that the metabolic profile of propamocarb is significantly influenced by the method of application (foliar spray versus soil treatment). regulations.govnih.gov

Following foliar application, the parent compound, propamocarb, often constitutes the major part of the residue. regulations.govnih.gov this compound is typically identified as a minor metabolite in these cases, accounting for a small fraction of the total radioactive residue (TRR). regulations.gov For instance, in one study, it was found to be less than 5% of the TRR. regulations.gov Conversely, after soil application, a higher degradation rate of propamocarb is observed, leading to lower levels of the parent compound and its structurally related metabolites. regulations.gov Research on spinach has detected residues of this compound, with concentrations varying based on the origin and processing of the product. eurl-pesticides.eu For example, a 2022 market survey in Germany found this compound residues in spinach from Spain at 0.71 mg/kg. eurl-pesticides.eu

Table 1: Residue Levels of this compound in Spinach Samples from the German Market (2022) This table is interactive. You can sort and filter the data.

| Commodity | Country of Origin | Residue Level (mg/kg) |

|---|---|---|

| Spinach | Spain | 0.71 |

| Spinach, frozen | Unknown | 0.36 |

| Spinach | Belgium | 0.092 |

Source: EU Reference Laboratory for Pesticides Requiring Single Residue Methods, 2023. eurl-pesticides.eu

Metabolism in Non-Human Animal Models (e.g., Livestock, Poultry)

In animals, N-demethylation is a confirmed metabolic pathway for propamocarb. regulations.govregulations.gov Studies in ruminants, such as lactating cows, have identified the demethylation of propamocarb to this compound as a key metabolic step. regulations.gov

In poultry, demethylation is the primary route of metabolism for propamocarb. fao.org Metabolism studies in laying hens have shown that this compound is a major residue found in eggs and various tissues. fao.orgfao.org Following oral administration of [14C] propamocarb hydrochloride, desmethyl propamocarb accounted for a significant portion of the total radioactive residues in eggs (45%), liver (22%), and muscle (29%). fao.org The residue definition for risk assessment in poultry products is defined as the sum of propamocarb and this compound. nih.govnih.gov

Table 2: Distribution of Major Residues in Laying Hens (% of Total Radioactive Residue - TRR) This table is interactive. You can sort and filter the data.

| Tissue/Product | Propamocarb (% TRR) | This compound (% TRR) |

|---|---|---|

| Eggs | 12 | 45 |

| Liver | 9 | 22 |

| Muscle | 5 | 29 |

| Fat | 2 | 6 |

Microbial Degradation Processes in Soil and Water Environments

In soil, the degradation of propamocarb is predominantly a microbially mediated process, which can lead to the mineralization of the compound to carbon dioxide. regulations.govregulations.gov Laboratory studies have demonstrated that propamocarb is generally non-persistent in aerobic soils. nih.gov

Dissipation kinetic studies in various soil and water samples have identified this compound as one of the main metabolites. nih.gov In one such study, this compound reached concentrations of up to 3% of the initial propamocarb content. nih.gov The persistence of propamocarb and, by extension, the formation of its metabolites, can be influenced by environmental conditions. For example, dissipation is slower under anaerobic conditions compared to aerobic conditions. nih.gov

Identification and Characterization of Further Degradation Products Derived from this compound

The metabolic cascade of propamocarb can proceed beyond the formation of this compound. Further demethylation can occur, leading to the formation of bis-desmethyl-propamocarb . This metabolite, which results from the removal of both methyl groups from the amine, has been identified as a minor residue in laying hen metabolism studies. fao.orgfao.org In these studies, bis-desmethyl-propamocarb accounted for less than 1% to 7% of the total radioactive residue in egg and tissue samples. fao.orgfao.org

Other major metabolites of the parent compound, propamocarb, are formed through parallel pathways rather than from the degradation of this compound. These include:

Propamocarb N-oxide , formed through the oxidation of the tertiary nitrogen. apvma.gov.aufao.org

2-hydroxy propamocarb , resulting from the hydroxylation of the propyl chain. regulations.govapvma.gov.au

Propamocarb oxazolidin-2-one , a cyclic metabolite formed from 2-hydroxy propamocarb. regulations.govapvma.gov.au

Influence of Environmental Conditions on this compound Transformation Kinetics

The rate at which this compound is formed and subsequently degrades is subject to various environmental factors. While specific kinetic studies focusing solely on this compound are limited, the behavior of its parent compound, propamocarb, provides significant insights.

The dissipation of propamocarb in soil and water is influenced by conditions such as light and the presence of microorganisms. nih.gov One study observed high persistence for propamocarb in water (half-life > 50 days) and low to medium persistence in soils (half-life < 50 days). nih.gov The degradation was evaluated under both sunlight and darkness, indicating that phototransformation can play a role, although microbial metabolism is generally the main driver of degradation in soil. regulations.govnih.gov

Furthermore, food processing techniques can affect the concentration of this metabolite. A study on spinach showed that washing and blanching processes influenced the residual content of both propamocarb and this compound. mdpi.comnih.gov For instance, blanching spinach for 10 minutes led to a reduction in propamocarb levels, and the concentration of this compound also showed variability during frozen storage depending on the initial blanching time. mdpi.com The stability of propamocarb hydrochloride, the salt form of the parent compound, has been noted under standard hydrolytic processing conditions. researchgate.net While specific data on the influence of pH and temperature on the transformation kinetics of this compound in environmental matrices is not extensively detailed, its hygroscopic nature suggests that moisture is a relevant factor. fao.org

Advanced Analytical Methodologies for the Characterization and Quantification of N Desmethyl Propamocarb

High-Resolution Chromatographic-Mass Spectrometric Approaches

High-resolution instrumentation provides the necessary selectivity and sensitivity to identify and quantify N-Desmethyl Propamocarb (B29037) in complex sample matrices. The coupling of chromatographic separation with high-resolution mass spectrometry (HRMS) is a cornerstone of modern analytical workflows for this purpose.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as a premier technique for the analysis of polar and non-volatile compounds like N-Desmethyl Propamocarb. This methodology offers exceptional accuracy and reliability for identifying both known and unknown metabolites. researchgate.net Instruments such as Quadrupole-Orbitrap (Q-Orbitrap) and Time-of-Flight (TOF) mass spectrometers provide high mass accuracy and resolving power, enabling the confident identification of this compound based on its exact mass.

In metabolic studies of Propamocarb, LC-HRMS has been instrumental in identifying this compound as a primary metabolite. researchgate.net The technique's capability to perform non-targeted data acquisition allows for retrospective analysis, where data files can be screened for a wide range of compounds, including unexpected metabolites, without prior selection of target ions. A proposed LC-MS/MS method for the analysis of polar pesticides includes specific conditions for the detection of Propamocarb-N-desmethyl, highlighting the utility of this approach.

Table 1: Illustrative LC-HRMS Parameters for this compound Analysis

| Parameter | Condition |

| Chromatography | |

| Column | BEH Amide 2.1 x 100mm, 1.7 µm |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and aqueous ammonium (B1175870) formate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Full Scan / dd-MS2 (data-dependent MS/MS) |

| Resolution | >70,000 FWHM |

| Mass Accuracy | < 5 ppm |

| Collision Energy | Stepped collision energies for fragmentation analysis |

This table presents typical starting conditions for method development and is not based on a single, specific cited study.

While this compound itself is not highly volatile, GC-HRMS can be a powerful tool for analyzing potential volatile metabolites that may arise from its degradation or further metabolism in various matrices. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common approach for the untargeted analysis of volatile organic compounds (VOCs) in complex samples, such as food and environmental matrices. nih.govmdpi.com This technique allows for the identification of key volatile compounds that might be indicative of specific metabolic pathways or contamination events. nih.gov

For the analysis of semi-volatile compounds, GC-HRMS, particularly with technologies like Q-Orbitrap, offers high sensitivity and the ability to perform retrospective analysis of complex sample extracts. nih.gov Although direct application to this compound's volatile metabolites is not extensively documented, the methodology's proven success in profiling volatile metabolites in fermented foods and plant tissues suggests its potential utility in specialized research contexts. nih.govsemanticscholar.org

Development and Validation of Sample Preparation Techniques for this compound Isolation

Effective sample preparation is a prerequisite for accurate quantification, aiming to isolate the analyte of interest from interfering matrix components. The choice of technique is dictated by the chemical properties of this compound and the complexity of the sample matrix.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. nih.govscirp.orgsemanticscholar.org This approach involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step induced by the addition of salts. mdpi.com A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, removing interfering substances like pigments and fatty acids.

Modifications to the standard QuEChERS protocol are often necessary to optimize the recovery of polar compounds like Propamocarb and its metabolites. For instance, a modified QuEChERS method using ammonia-acetonitrile for extraction and multiwall carbon nanotubes for purification has been successfully developed for the analysis of Propamocarb in vegetables. nih.gov Another study validated a QuEChERS method for Propamocarb in tomato and soil using ethyl acetate (B1210297) for extraction and a cleanup step with PSA (primary secondary amine) and graphitized carbon. scirp.orgsemanticscholar.org Given the structural similarity, these optimized protocols are directly applicable to the extraction of this compound.

Table 2: Validation Data for a Modified QuEChERS Method for Propamocarb in Tomato

| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 0.10 | 87 | 4.5 |

| 0.50 | 92 | 2.2 |

| 1.00 | 90 | 3.1 |

Data adapted from studies on Propamocarb, demonstrating the efficacy of the QuEChERS method. scirp.orgsemanticscholar.org

Matrix effects are a significant challenge in LC-MS/MS analysis, where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. restek.comnih.gov This phenomenon is highly dependent on the analyte, the matrix, and the chromatographic conditions. For this compound, which is analyzed alongside its parent compound and potentially other pesticides, understanding and mitigating matrix effects is crucial.

Strategies to overcome matrix effects include optimizing sample cleanup to remove interfering components, modifying chromatographic conditions to separate the analyte from matrix interferences, and using matrix-matched calibration standards. restek.comrsc.org Matrix-matched calibration, where standards are prepared in a blank matrix extract, is a common approach to compensate for signal suppression or enhancement. nih.gov The use of isotopically labeled internal standards that co-elute with the analyte is another powerful strategy, as the internal standard experiences similar matrix effects to the analyte, allowing for accurate correction. nih.gov Studies have shown that matrix effects can vary significantly between different commodities, highlighting the need for matrix-specific validation. nih.gov

Application of Isotopic Labeling Strategies for this compound Tracing and Quantification

Isotopic labeling is a sophisticated technique used for both accurate quantification and metabolic tracing. In quantitative analysis, a stable isotope-labeled (SIL) version of the analyte is used as an internal standard (IS).

For the analysis of Propamocarb, deuterated internal standards such as Propamocarb-d7 are utilized. eurl-pesticides.eu An equivalent SIL internal standard for this compound would be the ideal choice for its quantification. These standards have nearly identical chemical properties and chromatographic retention times to the native analyte, ensuring they experience the same effects during sample preparation and analysis, including matrix-induced signal suppression or enhancement. nih.gov This co-elution and similar behavior in the mass spectrometer's ion source allow for highly accurate and precise quantification, effectively correcting for variations in recovery and matrix effects.

Beyond quantification, isotopic labeling can be employed in metabolic studies to trace the biotransformation of a parent compound. By introducing a Propamocarb molecule labeled with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can track its conversion into metabolites like this compound within a biological system. nih.gov This approach provides definitive evidence of metabolic pathways and helps in the discovery and identification of novel metabolites by analyzing the characteristic isotopic patterns in the mass spectra.

Methodological Advancements in this compound Detection Limits and Selectivity

The evolution of analytical techniques has been pivotal in addressing the challenges associated with the detection of polar and often low-level pesticide metabolites like this compound. The move from traditional gas chromatography (GC) to more sophisticated liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been a key driver in achieving lower detection limits and greater confidence in analytical results.

Enhanced Sensitivity and Specificity in Trace Analysis

The pursuit of lower limits of detection (LOD) and quantification (LOQ) for this compound is crucial for trace analysis in complex food matrices. Modern analytical instruments and refined sample preparation techniques have significantly improved the ability to detect minute quantities of this metabolite.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the predominant technique for the analysis of this compound. The high selectivity of MS/MS, which involves monitoring specific precursor-to-product ion transitions, allows for confident identification and quantification even in the presence of interfering matrix components. This has been instrumental in achieving the low detection levels required by regulatory bodies worldwide.

Method validation studies have demonstrated the effectiveness of these advanced methods. For instance, in a poultry feeding study, an analytical method utilizing LC-MS/MS achieved a method limit of quantification (LOQ) of 0.01 mg/kg for this compound in both tissue and egg samples. apvma.gov.au Further detailed analyses have established even lower limits of detection (LOD) in various animal products, highlighting the enhanced sensitivity of current methodologies. In laying hens, where desmethyl propamocarb is a major residue, LODs have been reported to be 0.0033 mg/kg in eggs, 0.0011 mg/kg in liver and muscle, and 0.0028 mg/kg in fat. fao.org

The following interactive data table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound in various food matrices as reported in scientific literature and regulatory evaluations.

| Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Analytical Method |

| Poultry Tissue | - | 0.01 | LC-MS/MS |

| Eggs | 0.0033 | 0.01 | LC-MS/MS |

| Liver (Poultry) | 0.0011 | - | LC-MS/MS |

| Muscle (Poultry) | 0.0011 | - | LC-MS/MS |

| Fat (Poultry) | 0.0028 | - | LC-MS/MS |

Multi-Residue Methods Incorporating this compound

The inclusion of this compound in multi-residue methods (MRMs) is a significant advancement, enabling the simultaneous analysis of a wide range of pesticides and their metabolites. This approach enhances efficiency and reduces analytical costs for food monitoring programs.

Sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted for the analysis of polar pesticides, including propamocarb and its metabolites. fao.org While the original QuEChERS method is highly effective for a broad range of pesticides, modifications are often necessary to ensure good recoveries of more polar compounds like this compound. These modifications may include adjustments to the extraction solvent and the use of different salt combinations to optimize phase separation.

The "Quick Polar Pesticides" (QuPPe) method is another notable development specifically designed for the extraction of highly polar pesticides from food samples. This method, often used in conjunction with LC-MS/MS, provides a robust framework for the analysis of compounds that are challenging to extract with conventional multi-residue methods.

Multi-residue methods validated for food of animal origin have successfully incorporated the analysis of propamocarb and, by extension, its metabolites. For example, a QuEChERS-based multi-residue method was developed and validated for the determination of the parent propamocarb compound in eggs, milk, meat, fat, and kidney, achieving an LOQ of 0.01 mg/kg. apvma.gov.au The analytical methodologies employed in such multi-residue screens are capable of distinguishing between the parent compound and its metabolites, including this compound, within a single analytical run. These methods are crucial for comprehensive food safety monitoring, allowing for the efficient screening of a wide array of potential contaminants.

Environmental Dynamics and Fate of N Desmethyl Propamocarb

Dissipation Kinetics and Persistence in Varied Soil Types and Agricultural Soils

The persistence of a pesticide's metabolite in soil is a key factor in determining its potential for long-term environmental impact. While specific dissipation kinetics for N-Desmethyl Propamocarb (B29037) are not extensively documented, studies on its parent compound, Propamocarb, provide valuable insights. Propamocarb degradation in soil is primarily a result of microbially mediated mineralization to carbon dioxide. regulations.gov

Research has shown that Propamocarb exhibits low to medium persistence in soils, with a dissipation half-life (DT50) of less than 50 days. regulations.gov In one study, N-Desmethyl Propamocarb was identified as a main metabolite of Propamocarb, reaching concentrations of up to 3% of the initial Propamocarb content. regulations.gov The dissipation of Propamocarb itself can be influenced by soil type. For instance, in laboratory tests under anaerobic conditions, the dissipation of Propamocarb in a standard soil was very slow, with a calculated half-life of 459 days. fao.org Conversely, in a river bottom sediment under similar anaerobic conditions, the half-life was significantly shorter at 55 days, indicating that the environmental conditions and microbial communities in different soil and sediment types play a crucial role in the degradation process. fao.org

The persistence of carbamate (B1207046) pesticides, the chemical class to which Propamocarb and its metabolite belong, is known to be affected by various soil properties. Factors such as soil pH, organic matter content, clay content, and microbial activity can all influence the rate of degradation. nih.gov Generally, degradation is more rapid in alkaline conditions compared to acidic or neutral conditions. nih.gov

Dissipation Half-Life (DT50) of Propamocarb in Different Soil/Sediment Types

| Soil/Sediment Type | Condition | DT50 (days) | Reference |

|---|---|---|---|

| Ambient Soils | Not specified | < 50 | regulations.gov |

| Standard Soil 2.2 | Anaerobic | 459 | fao.org |

| River Bottom Sediment | Anaerobic | 55 | fao.org |

Occurrence, Transport, and Transformation in Aquatic Ecosystems (e.g., Surface Water, Groundwater)

The potential for pesticide metabolites to contaminate aquatic ecosystems is a significant environmental concern. The occurrence, transport, and transformation of this compound in surface water and groundwater are influenced by its physicochemical properties and the characteristics of the surrounding environment.

While specific monitoring studies detailing the widespread occurrence of this compound in aquatic environments are limited, its parent compound, Propamocarb, has been part of water quality monitoring programs. semanticscholar.org The presence of pesticide metabolites in groundwater and surface water is a documented phenomenon, often linked to agricultural practices. nih.govresearchgate.net The transport of these compounds is largely governed by their mobility in soil and their persistence in water.

Propamocarb is expected to have high mobility in soil, which suggests a potential for it to leach into groundwater or be transported via runoff into surface water. herts.ac.uk Once in the aquatic environment, the transformation of this compound can occur through various biotic and abiotic processes. researchgate.net Microbial degradation is a key transformation pathway for many organic compounds in aquatic systems. usda.gov

In studies with the parent compound, Propamocarb was found to degrade rapidly in a mineral salt solution containing lake water after a lag phase, indicating that aquatic microorganisms can break down the compound. fao.org The transformation products of pesticides in aquatic environments can sometimes be more persistent or mobile than the parent compound. researchgate.net Without specific data on this compound, it is difficult to definitively state its transformation pathways and products in aquatic ecosystems. However, given that it is a primary metabolite, it is likely to undergo further degradation by aquatic microorganisms.

Sorption and Desorption Dynamics of this compound in Environmental Media

The sorption and desorption behavior of a chemical compound in soil and sediment determines its mobility and bioavailability. ekb.eg Strong sorption can limit a compound's movement into groundwater, while weak sorption can facilitate its transport. chemsafetypro.com

A study on four different subsoil horizons of a European soil found that the Freundlich adsorption coefficient (KF) for Propamocarb hydrochloride ranged from 0.72 to 1.04 L/kg. regulations.gov The organic carbon normalized adsorption coefficients (KOC) in the same study varied more widely, from 154 to 3240 L/kg, suggesting that factors other than just organic carbon content, such as clay mineralogy and cation exchange capacity, may influence the sorption of this cationic compound. regulations.gov The desorption of Propamocarb hydrochloride was found to be relatively reversible. regulations.gov

Given that this compound is a metabolite of Propamocarb, its polarity and other physicochemical properties may differ, which could lead to different sorption and desorption characteristics. Generally, metabolites can be more polar than their parent compounds, which could result in weaker sorption to soil and sediment particles and therefore higher mobility.

Sorption Coefficients of Propamocarb Hydrochloride in Different Soil Horizons

| Soil Horizon | Soil Type | Organic Carbon (%) | Freundlich Adsorption Coefficient (KF) (L/kg) | Organic Carbon Normalized Adsorption Coefficient (KOC) (L/kg) | Reference |

|---|---|---|---|---|---|

| Borstel I | Sandy Loam | Not specified | 0.96 | Not specified | regulations.gov |

| Borstel II | Loamy Sand | Not specified | 1.04 | Not specified | regulations.gov |

| Borstel III | Sand | Not specified | 1.00 | Not specified | regulations.gov |

| Borstel IV | Sand | Not specified | 0.72 | Not specified | regulations.gov |

Phototransformation and Hydrolytic Degradation of this compound

Phototransformation (degradation by light) and hydrolysis (reaction with water) are two important abiotic degradation pathways for organic chemicals in the environment. nih.govmsu.edu

Studies on the parent compound, Propamocarb hydrochloride, have shown that it is very stable to hydrolysis across a range of environmentally relevant pH values. inchem.org At pH 9, the calculated half-life for hydrolysis was 1.3 x 10³ years, and this increased significantly at neutral and acidic pH. inchem.org Even at a highly alkaline pH of 14, the half-life was 5 days. inchem.org This high stability suggests that hydrolysis is not a significant degradation pathway for Propamocarb in the environment.

Similarly, Propamocarb hydrochloride has been found to be stable to photodegradation in aqueous solutions when exposed to simulated sunlight. epa.gov However, on soil surfaces, photodegradation can occur, with a reported half-life of 35 days for Propamocarb hydrochloride. epa.gov

Specific data on the phototransformation and hydrolytic degradation of this compound are not available in the reviewed scientific literature. However, given the structural similarity to the parent compound, it is plausible that this compound also exhibits high stability towards hydrolysis in aquatic environments. Its susceptibility to phototransformation, particularly on soil surfaces, would require specific experimental investigation to be determined.

Hydrolytic Half-Life of Propamocarb Hydrochloride at Different pH Values

| pH | Half-Life (t½) | Reference |

|---|---|---|

| 5 | 1.3 × 10⁷ years | inchem.org |

| 7 | 1.3 × 10⁵ years | inchem.org |

| 9 | 1.3 × 10³ years | inchem.org |

| 14 | 5 days | inchem.org |

Occurrence and Distribution of N Desmethyl Propamocarb in Non Human Biological Systems

Detection and Accumulation Patterns in Plant Tissues and Edible Plant Parts

The metabolism of propamocarb (B29037) in plants can lead to the formation of N-Desmethyl Propamocarb, although its presence and concentration are dependent on the plant species and the method of application of the parent fungicide.

Research findings indicate that N-demethylation is a metabolic pathway for propamocarb in various plants. researchgate.net In studies conducted on spinach that received foliar spray applications of propamocarb, this compound was identified as a minor metabolite. regulations.gov Similarly, metabolism studies in potatoes and cucumbers have shown that this compound can be formed, typically accounting for a small fraction of the total residues. researchgate.net

After foliar application to spinach, this compound, along with other metabolites like propyl propamocarb N-oxide and propamocarb oxazolidin-2-one, constituted less than 7.5% of the Total Radioactive Residue (TRR). regulations.gov In other plants, following foliar application, this compound has been consistently identified as a minor metabolite, accounting for less than 5% of the TRR. researchgate.net When propamocarb is applied to the soil, the degradation in both the soil and the plant is typically high, leading to low levels of the parent compound and its related metabolites, including this compound. researchgate.net Studies on vegetables such as cherry tomatoes, cucumbers, and courgettes have also monitored for the presence of this compound following treatment with propamocarb. oregonstate.edu

The following table summarizes the detection of this compound in various plant tissues based on available research.

Table 1: Detection of this compound in Plant Tissues

| Plant Species | Application Method | Tissue/Part | Finding | Relative Abundance (% of Total Residue) |

|---|---|---|---|---|

| Spinach | Foliar Spray | Leaves | Detected | < 7.5% regulations.gov |

| Potato | Not Specified | Tubers | Detected | Minor Metabolite researchgate.net |

| Cucumber | Not Specified | Fruit | Detected | Minor Metabolite researchgate.netoregonstate.edu |

| Cherry Tomato | Not Specified | Fruit | Monitored oregonstate.edu | Data not specified |

Presence and Metabolic Fate in Non-Human Animal Tissues and Products (e.g., Eggs, Milk)

In non-human animal systems, this compound is a recognized metabolite of propamocarb, with its prevalence varying significantly between species.

In a study involving a lactating cow dosed orally with [¹⁴C]-propamocarb, this compound was detected as a minor metabolite. It was found in milk, muscle, and feces at levels below 10% of the Total Radioactive Residue (TRR) but was not detected in the kidney and liver. regulations.gov

Conversely, studies on laying hens have shown this compound to be a major residue. In a study where laying hens were orally dosed with [¹⁴C]-propamocarb for 14 consecutive days, this compound was a significant component of the residues found in eggs and various tissues. epa.gov The concentration of this metabolite ranged from 6% to as high as 45% of the TRR across different biological samples. epa.gov The parent propamocarb was also present, but this compound was consistently a major metabolic product. A further demethylated metabolite, bis-desmethyl-propamocarb, was also identified as a minor residue in eggs and tissues. epa.gov

The data from the laying hen metabolism study are presented in the table below.

Table 2: Distribution of this compound in Laying Hen Tissues and Eggs

| Matrix | This compound (% of TRR) | This compound (mg/kg) |

|---|---|---|

| Eggs | 6% - 45% | 0.003 - 0.113 |

| Liver | 6% - 45% | 0.003 - 0.113 |

| Leg Muscle | 6% - 45% | 0.003 - 0.113 |

| Breast Muscle | 6% - 45% | 0.003 - 0.113 |

| Fat (Omental) | 6% - 45% | 0.003 - 0.113 |

| Fat (Subcutaneous) | 6% - 45% | 0.003 - 0.113 |

| Fat (Renal) | 6% - 45% | 0.003 - 0.113 |

Data derived from a study where hens were dosed at a rate equivalent to 19 ppm in the feed. epa.gov

Inter-Species Variability in this compound Formation and Persistence

The metabolic pathway of N-demethylation of propamocarb is observed across different species, but the extent to which this compound is formed and persists varies significantly.

In Ruminants (Cows): N-demethylation is a minor metabolic route. This compound is formed in small quantities and detected in milk, muscle, and feces, but not in the liver or kidney. regulations.gov The primary metabolic pathways in ruminants involve oxidation of the propyl chain and N-oxidation. researchgate.net

In Poultry (Hens): N-demethylation is a major metabolic pathway. This compound is a significant residue, constituting up to 45% of the total residues in eggs and tissues. epa.gov This indicates a more prominent role for the N-demethylation process in avian species compared to ruminants.

In Rodents (Rats): Toxicological studies have identified mono-N-desmethyl propamocarb as one of the major metabolites excreted in urine, alongside other oxidized products. oup.com This suggests that, similar to poultry, N-demethylation is a significant metabolic process in rats.

In Plants: In plant species like spinach, potato, and cucumber, this compound is consistently found as a minor metabolite, indicating that while the N-demethylation pathway exists, it is not the predominant route of propamocarb metabolism in these plants. researchgate.netregulations.gov

This variability highlights that the enzymatic systems responsible for N-demethylation differ in their activity and capacity among different classes of organisms, leading to different metabolic profiles of propamocarb.

Bioavailability and Uptake Mechanisms in Environmental Organisms

The presence of this compound in the environment is a prerequisite for its bioavailability and uptake by non-target organisms. As a metabolite of propamocarb, it can be formed in soil and water systems.

Studies have shown that propamocarb degrades in soil and water, and this compound has been identified as one of its main metabolites in these environmental compartments. fao.org Its formation in soil and water makes it potentially available for uptake by a variety of environmental organisms, including microbes, invertebrates, and fish.

The bioavailability of chemical compounds in soil and water is governed by their physicochemical properties, such as water solubility and their tendency to adsorb to soil and sediment particles (sorption). ufl.edu While specific studies on the uptake mechanisms of this compound by environmental organisms are limited, the principles of environmental fate and transport apply. As a metabolite of a water-soluble fungicide, this compound is likely to be present in the aqueous phase of soil and water systems, which increases its potential for uptake by organisms.

For the parent compound, propamocarb, studies have demonstrated its uptake from water into the tissues of fish, such as bluegill and channel catfish. It is plausible that this compound, being structurally similar and present in the same aquatic environment, would also be bioavailable to aquatic organisms through direct uptake from water via gills or skin, or through dietary intake. The extent of this uptake and any subsequent bioaccumulation would depend on the organism's specific physiology and metabolic capabilities to process or excrete the compound.

Mechanistic and Theoretical Investigations of N Desmethyl Propamocarb

Computational Chemistry and Molecular Modeling of N-Desmethyl Propamocarb (B29037) Biotransformations

While specific computational studies exclusively focused on the biotransformation of Propamocarb to N-Desmethyl Propamocarb are not extensively documented in publicly available literature, the principles of computational chemistry and molecular modeling provide a robust framework for predicting and understanding this metabolic process. In silico tools are increasingly employed to predict the metabolic fate of xenobiotics, including pesticides like Propamocarb.

These computational models typically utilize algorithms that consider the chemical structure of the parent compound and apply known metabolic reactions. For a molecule like Propamocarb, these models would predict N-demethylation as a probable metabolic pathway. This prediction is based on the presence of the N,N-dimethylamino group, a common site for oxidative metabolism in various organisms.

Molecular modeling techniques, such as molecular docking, can further elucidate the interaction between Propamocarb and the active sites of metabolizing enzymes, primarily Cytochrome P450 monooxygenases. By simulating the binding of Propamocarb to the catalytic site of these enzymes, researchers can predict the most likely sites of oxidation. The N-methyl groups of Propamocarb are sterically accessible and electronically susceptible to oxidative attack, making them prime candidates for enzymatic action. Quantum chemical calculations can also be employed to study the reaction mechanism of N-demethylation, providing insights into the transition states and energy barriers associated with the removal of the methyl group.

Interactive Table: Predicted Physicochemical Properties of Propamocarb and this compound

| Property | Propamocarb | This compound |

| Molecular Formula | C9H20N2O2 | C8H18N2O2 |

| Molecular Weight | 188.27 g/mol | 174.24 g/mol |

| XLogP3 | 1.2 | 0.8 |

| Hydrogen Bond Donor Count | 1 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 4 |

| Rotatable Bond Count | 7 | 6 |

Note: These values are computationally predicted and may vary slightly from experimental data.

Structure-Activity Relationship Studies in Relation to N-Demethylation Processes

The structure-activity relationship (SAR) of carbamate (B1207046) pesticides is a well-established field, primarily focusing on their inhibitory activity against acetylcholinesterase (AChE) in insects. However, for fungicides like Propamocarb, the mode of action is different and not related to AChE inhibition. The fungicidal activity of Propamocarb is attributed to its interference with fungal cell membrane integrity and phospholipid biosynthesis.

The N-demethylation of Propamocarb to this compound introduces a significant structural change that can influence its biological activity. The removal of a methyl group from the tertiary amine to form a secondary amine alters the molecule's polarity, size, and hydrogen bonding capacity.

Enzyme Systems and Biochemical Pathways Involved in this compound Formation

The formation of this compound from Propamocarb is a classic example of a Phase I metabolic reaction, specifically an N-dealkylation. This process is primarily catalyzed by a superfamily of enzymes known as Cytochrome P450 monooxygenases (CYPs). These heme-containing enzymes are ubiquitous in living organisms, from microorganisms to plants and animals, and play a crucial role in the detoxification of foreign compounds.

The biochemical pathway for N-demethylation by CYPs involves the following key steps:

Binding: Propamocarb binds to the active site of a CYP enzyme.

Reduction: The heme iron in the CYP active site is reduced from Fe³⁺ to Fe²⁺.

Oxygen Binding: Molecular oxygen binds to the reduced heme iron.

Activation of Oxygen: A series of electron and proton transfers lead to the formation of a highly reactive iron-oxo species.

Hydrogen Abstraction: The iron-oxo species abstracts a hydrogen atom from one of the N-methyl groups of Propamocarb, forming a carbon-centered radical.

Hydroxylation: A hydroxyl group is transferred to the carbon radical, forming an unstable carbinolamine intermediate.

Cleavage: The carbinolamine intermediate spontaneously decomposes, yielding this compound and formaldehyde.

While the specific CYP isoforms responsible for Propamocarb N-demethylation have not been definitively identified in all organisms, it is well-established that various CYP families (e.g., CYP1, CYP2, and CYP3 in mammals) are capable of catalyzing N-dealkylation reactions on a wide range of substrates. In plants and fungi, analogous CYP families are responsible for such metabolic transformations.

Comparative Analysis of this compound with Other Carbamate Metabolites

The metabolism of carbamate pesticides often involves several common pathways, including hydrolysis of the carbamate ester linkage, hydroxylation of alkyl and aryl moieties, and N-dealkylation. This compound can be compared with other N-desmethyl metabolites of carbamate insecticides, such as N-desmethyl carbofuran (B1668357) and N-desmethyl methomyl.

A key difference lies in the parent compound's primary mode of action and, consequently, the toxicological significance of the metabolite. For insecticidal carbamates that target acetylcholinesterase, N-demethylation can sometimes alter the inhibitory potency of the molecule. In contrast, for the fungicide Propamocarb, the impact of N-demethylation on its fungicidal activity is the primary concern.

The physicochemical properties of this compound, particularly its increased polarity compared to the parent compound, are a common feature among N-desmethyl carbamate metabolites. This increased water solubility generally facilitates further metabolism (Phase II conjugation) and excretion from the organism.

From a toxicological perspective, the formation of N-desmethyl metabolites from some carbamates can be a detoxification step, as the resulting compound may have lower biological activity or be more readily excreted. However, in some cases, metabolites can be as active or even more active than the parent compound. The specific toxicological profile of this compound in comparison to Propamocarb would require dedicated studies.

Interactive Table: Comparison of Carbamate Metabolites

| Feature | This compound | N-Desmethyl Carbofuran |

| Parent Compound | Propamocarb | Carbofuran |

| Parent Compound Class | Fungicide | Insecticide |

| Metabolic Reaction | N-Demethylation | N-Demethylation |

| Resulting Functional Group | Secondary Amine | Secondary Amine |

| Change in Polarity | Increase | Increase |

| Primary Biological Impact | Altered fungicidal activity | Altered acetylcholinesterase inhibition |

Future Research Directions and Interdisciplinary Prospects for N Desmethyl Propamocarb Studies

Integration of Omics Technologies for Comprehensive Metabolomic Profiling

The future of understanding the biological impact of N-Desmethyl Propamocarb (B29037) lies in the integration of "omics" technologies. Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of the physiological state of an organism. mdpi.com When combined with genomics, transcriptomics, and proteomics, it can offer an unprecedentedly detailed view of the metabolic pathways affected by N-Desmethyl Propamocarb.

A pioneering study on the parent compound, propamocarb hydrochloride, has already demonstrated the power of such an integrated approach in tobacco plants. researchgate.netwiley.com This research combined transcriptomic and metabolomic analyses to identify differentially expressed genes (DEGs) and altered metabolite profiles in response to propamocarb treatment.

Key Findings from Propamocarb Omics Studies:

Genetic Response: Between 1,364 and 2,497 DEGs were identified, with significant involvement in photosynthesis and the degradation of amino acids like valine, leucine, and isoleucine. researchgate.netwiley.com

Metabolic Shifts: A total of 34 different metabolites were identified. The most affected pathways were arginine and proline metabolism, as well as glycerophospholipid metabolism. researchgate.netwiley.com

This research serves as a blueprint for future studies on this compound. By applying similar multi-omics approaches, researchers can elucidate the specific enzymes and genes involved in the demethylation of propamocarb and the subsequent breakdown of this compound. This will be crucial for identifying biomarkers of exposure and understanding any potential secondary effects on non-target organisms. Untargeted metabolomics screening, in particular, can help in discovering previously unknown metabolites and biological response pathways. nih.gov

Table 1: Potential Omics-Based Research Avenues for this compound

| Omics Technology | Research Focus | Potential Outcomes |

|---|---|---|

| Metabolomics | Identify the full spectrum of metabolites produced in an organism exposed to this compound. | Discovery of novel breakdown products and biomarkers of exposure. |

| Transcriptomics | Analyze changes in gene expression in response to this compound. | Identification of genes and regulatory pathways involved in its metabolism and detoxification. |

| Proteomics | Study the changes in protein expression and function. | Pinpointing the specific enzymes responsible for the degradation of this compound. |

| Multi-Omics Integration | Combine data from all omics platforms for a holistic view. | Comprehensive understanding of the mechanism of action and potential toxicity pathways. |

Development of Predictive Models for this compound Environmental Behavior

Predicting the environmental fate of this compound is essential for accurate risk assessment. This involves understanding its persistence, mobility, and potential for accumulation in different environmental compartments such as soil and water. Future research will increasingly rely on the development of sophisticated predictive models to simulate this behavior.

Environmental fate models, such as the Equilibrium Criterion (EQC) model, utilize a chemical's physical and chemical properties to predict its distribution in a generic environment. epa.gov For pesticides and their metabolites, more specialized models are often employed, including those used by regulatory agencies like the US EPA and the European Union (e.g., PWC, PRZM, PELMO, FOCUS). stone-env.com

The development of robust predictive models for this compound will require:

Accurate Input Data: This includes experimentally determined values for soil biodegradation half-life, water solubility, and partition coefficients. The variability of environmental data, especially for biodegradation, necessitates statistically sound approaches like Bayesian inference to characterize these parameters. nih.gov

Advanced Modeling Frameworks: The use of watershed-scale models can help to predict exposure in aquatic ecosystems, taking into account factors like spray drift and runoff. stone-env.com

Integration of Microbial Data: Since degradation in soil is primarily microbially mediated, incorporating data on microbial populations and their metabolic capabilities will significantly enhance model accuracy. regulations.gov

Machine learning algorithms are also emerging as powerful tools for creating predictive models for biodegradability and toxicity based on a compound's chemical structure alone, which can be particularly useful when experimental data is scarce. nih.gov

Novel Approaches for Monitoring and Remediation of this compound in Contaminated Environments

Effective management of this compound requires sensitive monitoring techniques and efficient remediation strategies. While current analytical methods, such as liquid chromatography and gas chromatography coupled with mass spectrometry (LC-MS/MS, GC-MS), are adequate for detecting known metabolites, future research will focus on more advanced and comprehensive approaches. nih.govnih.gov

Innovations in Monitoring:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS can be used for retrospective analysis of samples to identify previously unknown or unexpected metabolites of propamocarb, including this compound. nih.gov

Molecular Tools: DNA and RNA-based techniques can be used to monitor the presence and activity of microorganisms with the genetic potential to degrade this compound in soil and water, offering a way to distinguish between biotic and abiotic degradation. nih.gov

Novel Remediation Strategies:

Bioremediation: The primary route of degradation for carbamates in the environment is through microbial action. nih.gov Future research should focus on identifying and isolating specific bacterial or fungal strains capable of efficiently degrading this compound. This could lead to the development of bio-augmentation strategies for contaminated sites.

Photoremediation: Photochemical degradation is another potential pathway for the breakdown of carbamate (B1207046) pesticides in water. scispace.com Further investigation is needed to determine the efficacy of this method for this compound and to explore the use of photocatalysts to enhance the degradation process.

Global Harmonization of Research Methodologies and Data Reporting for this compound

To ensure that research on this compound is comparable and can be effectively used for global risk assessment and regulation, there is a pressing need for the harmonization of research methodologies and data reporting standards. Currently, different regulatory bodies may have slightly different requirements and analytical methods, which can lead to inconsistencies.

The Metabolomics Standards Initiative (MSI) has proposed minimum reporting standards for chemical analysis in metabolomics studies. nih.gov These standards cover critical aspects of the research process:

Sample Preparation: Standardized protocols for the extraction of metabolites from various matrices (soil, water, biological tissues).

Experimental Analysis: Detailed reporting of the analytical instruments and parameters used (e.g., for LC-MS/MS or NMR).

Metabolite Identification: A clear framework for the level of confidence in metabolite identification, recommending at least two independent and orthogonal data points for confirmation. nih.gov

Data Pre-processing and Reporting: Standardized formats for data processing and public availability to ensure transparency and allow for meta-analyses.

Adopting a harmonized approach, similar to the one proposed by the MSI, for all environmental and metabolic studies of this compound would be a significant step forward. This would facilitate international collaboration, improve the quality and reliability of data, and provide a more solid foundation for regulatory decision-making worldwide. The development and use of certified analytical standards for this compound and other metabolites is also a crucial component of this harmonization, ensuring accuracy in quantification across different laboratories. alfa-chemistry.complonlab.com

Q & A

Basic Research Questions

Q. What are the key chemical and safety properties of N-Desmethyl Propamocarb relevant to laboratory handling?

- Methodological Answer : this compound, a derivative of propamocarb (propyl N-[3-(dimethylamino)propyl]carbamate), inherits toxicity characteristics from its parent compound. Propamocarb is classified under Acute Oral Toxicity Category 4 (LD₅₀ > 300 mg/kg) and requires industry-specific handling protocols. Researchers should prioritize safety measures such as fume hood use, PPE (gloves, lab coats), and immediate consultation with medical professionals in case of exposure. Safety data sheets (SDS) for propamocarb provide foundational guidance for risk mitigation .

Q. What validated analytical methods are available for quantifying this compound in biological or environmental matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) coupled with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) sample preparation is widely used. For example, residue analysis in plant tissues (e.g., tomato) and soil employs acetonitrile-based extraction, dispersive solid-phase cleanup, and quantification via multiple reaction monitoring (MRM) modes. Method validation parameters (e.g., recovery rates of 80–110%, LOQ < 0.01 mg/kg) ensure reproducibility .

Q. How can researchers design experiments to assess the baseline physiological effects of this compound in plant models?

- Methodological Answer : Standardized protocols involve treating model organisms (e.g., cucumber) with controlled doses and monitoring detoxification enzymes (glutathione reductase, GST) and stress markers (malondialdehyde, MDA). Experimental designs should include triplicate biological replicates, negative controls, and statistical analysis (ANOVA) to confirm significance (p < 0.05). Proteomic workflows (2D gel electrophoresis, LC-MS/MS) can identify stress-responsive proteins .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound-induced detoxification pathways in plants?

- Methodological Answer : Integrate multi-omics approaches: transcriptomics (qRT-PCR) and proteomics to map genes/proteins involved in xenobiotic metabolism. For instance, cucumber studies show upregulated GST and energy metabolism proteins (e.g., ATP synthases) post-treatment. Validate candidate proteins (e.g., heat shock proteins) via knock-out mutants or siRNA silencing to confirm functional roles in stress adaptation .

Q. How can conflicting data on this compound’s environmental persistence be resolved?

- Methodological Answer : Conduct comparative studies under controlled environmental variables (pH, temperature, microbial activity) using isotopically labeled compounds (e.g., ¹⁴C-propamocarb) to track degradation kinetics. Apply advanced statistical models (e.g., mixed-effects regression) to reconcile discrepancies caused by soil heterogeneity or methodological variations (e.g., extraction efficiency in QuEChERS) .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s ecotoxicological impacts?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure inquiries. For example:

- Population : Soil microbial communities.

- Intervention : Chronic exposure to sublethal this compound doses.

- Comparison : Untreated vs. treated microbial diversity (16S rRNA sequencing).

- Outcome : Changes in nitrogen cycling efficiency.

This ensures alignment with funding priorities and ethical guidelines .

Q. How can proteomic and metabolomic data be integrated to model this compound’s mode of action?

- Methodological Answer : Employ pathway analysis tools (e.g., KEGG, MetaCyc) to overlay protein expression data (from LC-MS/MS) with metabolite profiles (GC-MS/NMR). For instance, correlate GST upregulation with glutathione conjugate accumulation. Machine learning algorithms (random forests, neural networks) can identify predictive biomarkers for resistance development .

Methodological Standards and Best Practices

Q. What statistical rigor is required when analyzing dose-response relationships for this compound?

- Methodological Answer : Dose-response curves should use nonlinear regression models (e.g., log-logistic) to estimate EC₅₀/LC₅₀ values. Report confidence intervals (95%), goodness-of-fit metrics (R²), and validate assumptions (homoscedasticity, normality). For high-throughput data (e.g., transcriptomics), apply false discovery rate (FDR) corrections to adjust p-values .

Q. How should researchers address reproducibility challenges in this compound studies?

- Methodological Answer : Adopt NIH guidelines for preclinical research: detail experimental variables (e.g., solvent used, temperature during treatment) in supplementary materials. Use standardized reference materials (e.g., certified propamocarb analogs) for calibration. Publish raw data (e.g., mass spectrometry files) in repositories like ProteomeXchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.